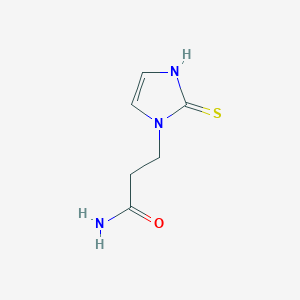
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is a heterocyclic compound that features an imidazole ring with a thiol group and an amino-oxopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a thiourea compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the amino-oxopropyl substituent.
1-(3-Amino-3-oxopropyl)imidazole: Similar structure but without the thiol group.
Uniqueness: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is unique due to the presence of both the thiol and amino-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler imidazole derivatives.
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)1-3-9-4-2-8-6(9)11/h2,4H,1,3H2,(H2,7,10)(H,8,11) |
InChIキー |
RTDBCGWSPVIUGB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=S)N1)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















